molecular formula C16H23NO2 B12992610 Ethyl 4-ethyl-1-(phenylmethyl)-trans-3-pyrrolidinecarboxylate

Ethyl 4-ethyl-1-(phenylmethyl)-trans-3-pyrrolidinecarboxylate

Cat. No.: B12992610
M. Wt: 261.36 g/mol
InChI Key: SSUNIEBHQGPUCV-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C16H23NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate typically involves the reaction of ethyl 4-ethylpyrrolidine-3-carboxylate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
  • Ethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate
  • Ethyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate

Uniqueness

Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 4-position of the pyrrolidine ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-14-11-17(10-13-8-6-5-7-9-13)12-15(14)16(18)19-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUNIEBHQGPUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1C(=O)OCC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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